Mutmac

Description

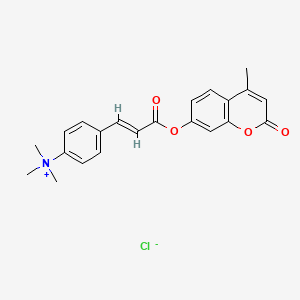

Definition and Chemical Identity of MUTMAC

This compound is chemically defined as 4-Methylumbelliferyl p-(N,N,N-Trimethylammonium)cinnamate chloride. Its structure consists of a 4-methylumbelliferyl group attached to a p-(N,N,N-Trimethylammonium)cinnamate moiety. ontosight.ai The presence of the 4-methylumbelliferyl group imparts fluorescent properties to the molecule, which is central to its application in research. ontosight.ai

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 4-((E)-3-(4-(trimethylammonio)phenyl)acryloyl)oxy)-2-oxo-2H-chromen-7-ylium chloride |

| Molecular Formula | C₂₂H₂₂ClNO₄ |

| Molecular Weight | 399.9 g/mol sigmaaldrich.com |

| CAS Number | 36877-67-5 |

Historical Overview of this compound's Introduction in Biochemical Research

The use of coumarin (B35378) derivatives, the class of compounds to which this compound belongs, in biochemical assays has a long history. acs.org These compounds have been traditionally used to measure the oxidative activities of cytochrome P450 (CYP) enzymes. acs.org The introduction of this compound as a specific tool in biochemical research can be traced back to the early 1970s. In 1973, it was identified as a satisfactory titrant for the enzyme α-chymotrypsin. portlandpress.comscispace.com This discovery was part of a broader effort to synthesize and examine various esters of 4-methylumbelliferone (B1674119) and 2-naphthol (B1666908) as potential spectrofluorimetric titrants for a range of enzymes, including bovine α-chymotrypsin, trypsin, thrombin, and Factor Xa. portlandpress.comscispace.com The amount of enzyme that could be used for this spectrofluorimetric titration was in the nanomole range (0.02–3.00 nmol), and the amount of 4-methylumbelliferone released was found to be stoichiometrically equal to the amount of enzyme used. portlandpress.comscispace.com This established this compound as a reliable and sensitive tool for quantifying active enzyme concentrations.

Significance of this compound as a Fluorogenic Substrate and Förster Resonance Energy Transfer (FRET) Probe in Research

The significance of this compound in research stems from its properties as a fluorogenic substrate and its utility in Förster Resonance Energy Transfer (FRET) applications. nih.gov

As a fluorogenic substrate , this compound is initially non-fluorescent. However, when it is hydrolyzed by an enzyme, such as an esterase, it releases the highly fluorescent compound 4-methylumbelliferone. ontosight.ailjmu.ac.uk This enzymatic hydrolysis can be monitored by measuring the increase in fluorescence intensity, providing a direct measure of enzyme activity. ontosight.ai This principle has been widely applied in various biochemical assays to detect and quantify the activity of enzymes like esterases and lipases. ontosight.aikaist.ac.kr The sensitivity of this method allows for the detection of very low levels of enzyme activity. novusbio.com

This compound has also been utilized as a donor fluorophore in Förster Resonance Energy Transfer (FRET) studies. nih.govresearchgate.net FRET is a mechanism describing energy transfer between two light-sensitive molecules. nih.govmdpi.com A donor chromophore, in its excited state, can transfer energy to an acceptor chromophore in close proximity. nih.gov In the context of this compound, it has been paired with acceptor fluorophores like rhodamine B isothiocyanate (R6G) to study phenomena such as the formation of polymeric micelles. nih.govresearchgate.net In an aqueous solution, the FRET effect between this compound and R6G is poor. However, when micelles form, they force the donor (this compound) and acceptor (R6G) into close proximity within the hydrophobic core of the micelle, leading to a significant increase in FRET efficiency. nih.gov This allows researchers to monitor micelle formation and stability. nih.gov

Scope of this compound's Research Applications in Chemical Biology and Enzymology

The applications of this compound in research are diverse, spanning both chemical biology and enzymology.

In enzymology , this compound is extensively used for the characterization and quantification of various enzymes. It has been employed to determine the active site concentrations of enzymes like lipase (B570770) and α-chymotrypsin. ljmu.ac.ukkaist.ac.kr The this compound assay provides a direct correlation between the number of active enzyme sites and the measured fluorescence. ljmu.ac.uk Furthermore, it has been used in the screening for novel enzymes from metagenomic libraries. For instance, it was used as a substrate to screen for feruloyl esterases. mdpi.com The ability to use this compound in high-throughput screening formats makes it a valuable tool for discovering new enzymes with desired activities. nih.gov

In the broader field of chemical biology , this compound has been instrumental in the development of enzyme-based therapeutics and diagnostic tools. rutgers.eduabyntek.com For example, it has been used in the context of Directed Enzyme Prodrug Therapy (DEPT), a strategy to increase the efficacy of chemotherapy by activating a prodrug at the tumor site using a targeted enzyme. rutgers.edu this compound assays can be used to assess the activity of the enzymes used in such therapies. ljmu.ac.uk Additionally, the principles behind this compound-based assays are relevant to the development of diagnostic kits for measuring the activity of clinically important enzymes like acetylcholinesterase (AChE). novusbio.combosterbio.comelabscience.com The inhibition of AChE is a key target for the treatment of Alzheimer's disease and for understanding the toxicity of certain pesticides and nerve agents. nih.gov While not always using this compound directly, the concept of using a fluorogenic substrate to measure AChE activity is a cornerstone of many assay kits. novusbio.combosterbio.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

41236-02-6 |

|---|---|

Molecular Formula |

C22H22ClNO4 |

Molecular Weight |

399.9 g/mol |

IUPAC Name |

trimethyl-[4-[(E)-3-(4-methyl-2-oxochromen-7-yl)oxy-3-oxoprop-1-enyl]phenyl]azanium;chloride |

InChI |

InChI=1S/C22H22NO4.ClH/c1-15-13-22(25)27-20-14-18(10-11-19(15)20)26-21(24)12-7-16-5-8-17(9-6-16)23(2,3)4;/h5-14H,1-4H3;1H/q+1;/p-1/b12-7+; |

InChI Key |

XCHUIXZPWRRVAH-RRAJOLSVSA-M |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](C)(C)C.[Cl-] |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=C(C=C3)[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](C)(C)C.[Cl-] |

Synonyms |

4-methylumbelliferyl-4-trimethylammonium cinnamate 4-methylumbelliferyl-p-trimethylammonium cinnamate MUTMAC |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Mutmac and Its Derivatives

Established Synthetic Pathways for MUTMAC

The foundational structure of this compound is 4-methylumbelliferone (B1674119). One of the most common and established methods for synthesizing the coumarin (B35378) ring system is the Pechmann condensation . This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. In the case of 4-methylumbelliferone, resorcinol is reacted with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired coumarin core.

Another widely used method for coumarin synthesis is the Knoevenagel condensation . This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group. For 4-methylumbelliferone, this would typically involve the reaction of 2,4-dihydroxybenzaldehyde with a suitable active methylene compound.

Once the 4-methylumbelliferone core is obtained, the next crucial step is the esterification with the cinnamic acid derivative. The specific side chain for this compound is p-(trimethylammonio)cinnamic acid chloride. The synthesis of this moiety begins with p-aminocinnamic acid, which is then subjected to exhaustive methylation of the amino group using a methylating agent, such as methyl iodide, to introduce the quaternary ammonium group.

The final step in the synthesis of this compound is the esterification of 4-methylumbelliferone with the prepared p-(trimethylammonio)cinnamic acid chloride. A common method for this esterification is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method, known as the Steglich esterification , is effective for forming ester bonds under mild conditions. cmu.ac.thnih.gov The reaction involves the activation of the carboxylic acid group of p-(trimethylammonio)cinnamic acid by DCC, followed by nucleophilic attack by the hydroxyl group of 4-methylumbelliferone to form the final ester product, this compound.

| Reaction Step | Reactants | Reaction Type | Key Reagents/Conditions |

| Coumarin Core Synthesis | Resorcinol, Ethyl Acetoacetate | Pechmann Condensation | Sulfuric Acid |

| Cinnamic Acid Modification | p-Aminocinnamic acid | Exhaustive Methylation | Methyl Iodide |

| Final Esterification | 4-Methylumbelliferone, p-(trimethylammonio)cinnamic acid chloride | Steglich Esterification | DCC, DMAP |

Chemical Modifications and Derivatization Strategies for this compound

The core structure of this compound can be chemically modified to generate a library of derivatives with altered properties. These modifications can be targeted at either the coumarin fluorophore or the cinnamate (B1238496) side chain, allowing for the fine-tuning of the molecule's spectral properties, substrate specificity, and other biochemical characteristics.

Rationale for Structural Alterations in this compound

Structural alterations to the this compound molecule are driven by the desire to create novel probes for studying enzyme activity and for various bio-imaging applications. The rationale behind these modifications is multifaceted:

Tuning Fluorogenic Properties: Modifications to the coumarin ring can alter the fluorescence properties of the molecule, such as the excitation and emission wavelengths. This is crucial for developing probes that can be used in multiplexed assays or for in vivo imaging where background autofluorescence can be an issue. nih.govmdpi.com

Altering Substrate Specificity: By modifying the cinnamate portion of the molecule, it is possible to change the substrate's affinity and selectivity for different enzymes. For example, altering the length and branching of the acyl chain can influence how the substrate fits into the active site of an esterase.

Improving Solubility and Cell Permeability: The quaternary ammonium group in this compound imparts a positive charge, which can influence its solubility in aqueous environments and its interaction with biological membranes. nih.gov Further modifications can be made to enhance or decrease its hydrophilicity, thereby affecting its ability to cross cell membranes and access intracellular enzymes.

Introducing New Functionalities: Derivatives of this compound can be synthesized to include reactive groups that allow for conjugation to other molecules, such as proteins or nanoparticles. This enables the development of targeted probes and other advanced biochemical tools.

Advanced Synthetic Techniques for this compound Analogs

The synthesis of this compound analogs often employs more advanced and versatile synthetic strategies to allow for the efficient generation of a diverse range of compounds.

Combinatorial Synthesis and Solid-Phase Synthesis: To rapidly generate a library of this compound analogs with variations in the cinnamate side chain, combinatorial synthesis approaches can be employed. This may involve the use of solid-phase synthesis, where the 4-methylumbelliferone core is attached to a solid support, and then a variety of different acyl chlorides or carboxylic acids are reacted with it in a parallel fashion. This allows for the efficient production of a large number of compounds for high-throughput screening. nih.gov

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for the synthesis of coumarin derivatives. Enzymes such as lipases can be used to catalyze the esterification or amidation of the coumarin core under mild conditions. mdpi.com For instance, a lipase (B570770) could be used to couple 4-methylumbelliferone with a range of modified cinnamic acids to produce a library of this compound analogs.

Click Chemistry: For the introduction of more complex functionalities, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be utilized. A this compound analog could be synthesized with either an azide or an alkyne functional group, which can then be readily reacted with a wide range of molecules containing the complementary functional group.

| Technique | Description | Application for this compound Analogs |

| Combinatorial Synthesis | Rapid synthesis of a large number of related compounds in a systematic manner. | Generation of libraries of this compound analogs with diverse cinnamate side chains for screening enzyme specificity. |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easy purification and automation. | Efficient and high-throughput synthesis of this compound derivatives. |

| Enzymatic Synthesis | Use of enzymes as catalysts for chemical transformations. | Green and selective synthesis of this compound analogs under mild reaction conditions. |

| Click Chemistry | A class of biocompatible reactions for the rapid and reliable joining of molecular building blocks. | Introduction of diverse functional groups for applications such as bioconjugation. |

Mutmac As a Fluorogenic Substrate in Enzymological Studies

Principles of Fluorogenic Substrate Utilization for Enzyme Activity Measurement

Fluorogenic substrates are compounds designed to become fluorescent upon enzymatic cleavage. This property allows for the continuous monitoring of enzyme activity by measuring the increase in fluorescence intensity over time. The principle relies on a change in the fluorescence properties of the substrate or product after the enzymatic reaction. In many cases, a non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product upon cleavage by the enzyme. creative-enzymes.com This change in fluorescence is directly proportional to the enzymatic activity. bpsbioscience.com

Another common principle involves Fluorescence Resonance Energy Transfer (FRET). creative-enzymes.comnih.govresearchgate.net In FRET-based fluorogenic substrates, a donor fluorophore and an acceptor molecule (often a quencher) are placed in close proximity within the substrate molecule. nih.govresearchgate.net In the intact substrate, energy transfer occurs between the donor and acceptor, resulting in quenched fluorescence from the donor. nih.gov Upon enzymatic cleavage, the distance or orientation between the donor and acceptor changes, disrupting FRET and leading to a significant increase in the donor's fluorescence intensity. nih.govresearchgate.net This increase in fluorescence signals the enzymatic activity. nih.gov Fluorometric enzyme assays are generally more sensitive than spectrophotometric assays, making them valuable for analyzing small sample volumes. creative-enzymes.com

Mechanism of MUTMAC Hydrolysis by Specific Proteases

This compound (4-methylumbelliferyl p-trimethylammoniocinnamate chloride) is a fluorogenic substrate based on a methylumbelliferone (MUmb) derivative. preprints.orgmdpi.compreprints.org The enzymatic hydrolysis of this compound by specific proteases releases the highly fluorescent product 4-methylumbelliferone (B1674119) (MUmb). preprints.orgmdpi.compreprints.org This release is accompanied by an increase in fluorescence, typically measured at 450 nm, due to the significantly higher emission (quantum yield) of MUmb compared to this compound. preprints.orgmdpi.compreprints.orgresearchgate.net

Proteases catalyze the hydrolysis of peptide bonds (or similar ester linkages in synthetic substrates like this compound) through a nucleophilic attack on the scissile bond. wikipedia.orgnih.gov The specific mechanism depends on the catalytic class of the protease (e.g., serine, cysteine, aspartic, metalloproteases). libretexts.orgfrontiersin.org For serine proteases, a catalytic triad (B1167595) (often Asp, His, Ser) is involved in activating a serine residue to act as a nucleophile. scholaris.ca Cysteine proteases utilize a cysteine residue as the nucleophile, often assisted by a histidine. libretexts.orgresearchgate.net While the precise details of this compound hydrolysis by various proteases would depend on the specific enzyme, the general principle involves the protease cleaving the bond linking the leaving group (MUmb) to the rest of the substrate, thereby releasing the fluorescent molecule. preprints.orgmdpi.compreprints.orgresearchgate.net

α-Chymotrypsin is one specific protease known to catalyze the hydrolysis of this compound. preprints.orgmdpi.compreprints.orgresearchgate.net The reaction scheme involves α-chymotrypsin acting on this compound to produce MUmb. preprints.orgresearchgate.net This hydrolysis can be monitored by the increase in MUmb fluorescence at 450 nm. preprints.orgmdpi.compreprints.orgresearchgate.net In some experimental setups, FRET can be used to enhance the signal by including a FRET-agent like rhodamine 6G (R6G), which acts as an acceptor for the MUmb fluorescence. preprints.orgmdpi.compreprints.orgresearchgate.net This allows monitoring the reaction by the ascending fluorescence of R6G at 550 nm. preprints.orgmdpi.compreprints.orgresearchgate.net

Substrate Specificity Profiling with this compound

Substrate specificity profiling is crucial for understanding the biological roles of proteases and for designing selective substrates and inhibitors. nih.govnih.gov Fluorogenic substrates like this compound, particularly when incorporated into combinatorial libraries, are valuable tools for rapidly determining protease substrate specificity. nih.govnih.govpnas.org While this compound itself is a relatively simple substrate, its use in active site titration (discussed in Section 3.3) provides information about the concentration of catalytically active enzyme, which is a prerequisite for accurate specificity profiling. nih.govgoogle.com

Studies using combinatorial fluorogenic substrate libraries, often based on related fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC) or 7-amino-4-methylcoumarin (B1665955) (AMC), demonstrate the power of this approach for profiling protease specificity. nih.govpnas.org These libraries contain a diverse set of peptide sequences linked to a fluorogenic leaving group. nih.gov By measuring the cleavage rate of each substrate in the library, a detailed "fingerprint" of the protease's preferences for amino acids at different positions (P1, P2, P3, P4 relative to the cleavage site) can be generated. nih.govpnas.org Although the provided information specifically links this compound to active site titration and not directly as a component of these large combinatorial peptide libraries for profiling, the principle of using a fluorogenic leaving group, as seen with MUmb released from this compound, is fundamental to this type of analysis. preprints.orgmdpi.compreprints.orgresearchgate.net The ability of an enzyme to discriminate among potential substrates is a key principle determining its function. nih.govnih.gov

Kinetic Analysis of Enzyme-Catalyzed this compound Hydrolysis

For enzymes that hydrolyze this compound, kinetic analysis involves monitoring the increase in fluorescence as MUmb is released over time at different this compound concentrations. preprints.orgmdpi.compreprints.orgresearchgate.net This allows for the calculation of reaction velocities and subsequent determination of kinetic parameters. uft-plovdiv.bgnih.gov Studies on α-chymotrypsin hydrolysis of this compound have investigated kinetic parameters, including the sensitivity index for determining the reaction rate in the presence or absence of a FRET agent like R6G. researchgate.net While specific Km and kcat values for this compound hydrolysis by various proteases are not extensively detailed in the provided snippets, the methodology of kinetic analysis using fluorogenic substrates like this compound is well-established for evaluating enzyme activity and understanding their catalytic properties. photophysics.com

Applications of this compound in Active Site Titration of Enzymes

Active site titration is a technique used to determine the concentration of catalytically active enzyme molecules in a preparation. researchgate.netnih.gov This is particularly important for enzymes that may be partially inactive or for quantifying enzymes in complex mixtures. researchgate.net The method typically involves using a "burst" substrate or a titrant that reacts rapidly and stoichiometrically with the active site, producing a measurable signal (e.g., a change in absorbance or fluorescence) proportional to the number of active sites. photophysics.comresearchgate.net

This compound has been specifically identified as a titrant for α-chymotrypsin. sigmaaldrich.comcalstate.edu Active site titration with this compound has been used to quantitate the proportion of catalytically active α-chymotrypsin. nih.govgoogle.comcalstate.edu This technique is valuable for accurately determining the concentration of functional enzyme, which is essential for downstream applications such as kinetic analysis and substrate specificity profiling. nih.govresearchgate.net Active site titration with this compound or similar compounds like 4-methylumbelliferyl p-guanidinobenzoate (MUGB) has also been used to quantitate the active proportion of other serine proteases such as thrombin, plasmin, trypsin, urokinase-type plasminogen activator (uPA), and tissue plasminogen activator (tPA). nih.govgoogle.comgoogle.com

Integration of this compound in Combinatorial Fluorogenic Substrate Libraries for Protease Profiling

Combinatorial fluorogenic substrate libraries are powerful tools for the rapid and general profiling of protease specificity. nih.govnih.govpnas.org These libraries consist of a mixture of peptides with varying amino acid sequences, all linked to a fluorogenic leaving group. nih.govpnas.org While the provided information primarily discusses libraries utilizing fluorophores like ACC and AMC, the underlying principle of using a fluorogenic molecule released upon cleavage is directly relevant to this compound. nih.govpnas.org

Although this compound itself is a relatively simple structure compared to the peptide substrates typically found in these large combinatorial libraries, the concept of using a methylumbelliferone-based fluorophore as a leaving group is central to the design of such tools. preprints.orgmdpi.compreprints.orgresearchgate.net The release of a highly fluorescent product like MUmb from a substrate allows for high-throughput screening of protease activity against a large number of potential cleavage sequences simultaneously. nih.govpnas.org This enables researchers to quickly identify the preferred amino acids at different positions around the cleavage site (P1, P2, P3, P4, etc.) for a given protease, creating a detailed substrate specificity profile. nih.govnih.govpnas.org This profiling is invaluable for understanding protease function, identifying endogenous substrates, and developing selective inhibitors. nih.govnih.govpnas.orggoogle.com The increased sensitivity offered by highly fluorescent leaving groups like MUmb (released from this compound) or ACC allows for the use of lower enzyme and substrate concentrations, which is beneficial when working with limited amounts of enzyme or when screening large libraries. creative-enzymes.comnih.govnih.govpnas.org

Förster Resonance Energy Transfer Fret Applications Involving Mutmac

Theoretical Underpinnings of FRET with MUTMAC-based Systems

FRET occurs when the emission spectrum of the donor fluorophore significantly overlaps with the excitation spectrum of the acceptor fluorophore, and the distance between them is within a specific range, typically 1-10 nm. mdpi.com In this compound-based FRET systems, this compound often serves as the donor fluorophore. preprints.orgmdpi.com

Donor-Acceptor Pair Selection: this compound-Rhodamine 6G (R6G) System

A commonly employed FRET pair involving this compound is the this compound-Rhodamine 6G (R6G) system. In this pairing, this compound acts as the donor, and Rhodamine 6G serves as the acceptor. preprints.orgnih.gov This pair is considered appropriate due to the favorable overlap between the emission spectrum of this compound (with a peak around 450 nm) and the absorption spectrum of R6G (with a peak around 530 nm), as well as the visual separation of their emission peaks. preprints.orgnih.govmacsenlab.com R6G is a highly fluorescent xanthene dye with a high fluorescence quantum yield. macsenlab.comnih.govwikipedia.org

Energy Transfer Efficiency and Distance Dependence in this compound-FRET Pairs

The efficiency of FRET in this compound-based systems is dependent on the distance between the this compound donor and the R6G acceptor. wikipedia.orgscilit.comresearchgate.net The Förster radius (R₀), which is the distance at which FRET efficiency is 50%, for the this compound-R6G pair is approximately 60 Å (6 nm). nih.gov This indicates that FRET is efficient when the donor and acceptor are within this proximity. The energy transfer efficiency (E) and the distance between the donor and acceptor (r) are inversely related, following the principle that FRET efficiency decreases significantly as the distance between the fluorophores increases. preprints.orgresearchgate.net The ratio r/R₀ is often used as an analytical signal in FRET studies, where r is the distance between the donor and acceptor and R₀ is the Förster radius. preprints.orgnih.gov

Monitoring Micelle Formation and Dynamics using this compound-FRET Probes

This compound-R6G FRET probes have proven valuable in studying the formation and dynamics of micelles. preprints.orgnih.govnih.gov Micelle formation involves the self-assembly of surfactant molecules in a solution, typically forming a hydrophobic core where nonpolar molecules can reside. preprints.orgnih.gov

Detection of Critical Micelle Concentration (CMC) and Pre-micelle Formation (CPMC)

The this compound-R6G FRET pair can be used to detect the critical micelle concentration (CMC) and critical pre-micelle concentration (CPMC) of surfactants and polymers. preprints.orgnih.govnih.gov As surfactant concentration increases, the fluorophores, if present in the solution, can be incorporated into the forming micelles. preprints.orgnih.gov The convergence of this compound and R6G within the hydrophobic core of the micelles leads to an increase in FRET efficiency, which can be monitored by changes in fluorescence intensity of the donor and acceptor. preprints.orgnih.govscilit.com The dependence of the r/R₀ ratio on surfactant concentration can reveal the initial aggregation process (pre-micelles) and the formation of stable micelles, allowing for the determination of CPMC and CMC, respectively. preprints.orgnih.govnih.govscilit.com

Table 1. Critical Micelle Concentrations (CMCs) and Critical Pre-micelle Concentrations (CPMCs) for various surfactants determined using this compound-R6G FRET probes. nih.gov

| Surfactant | CPMC (µM) | CMC (mM) (this compound-R6G) | CMC (mM) (Literature) |

| SDS (sodium dodecyl sulfate) | 15 ± 4 | 3.4 ± 0.1 | 3.32 ± 0.01 |

| Triton X-100 | 16 ± 3 | 0.39 ± 0.05 | 0.3 ± 0.01 |

| Zephirol (benzalkonium chloride) | 4 ± 1 | 0.6 ± 0.1 | 0.6 |

These values obtained using the this compound-R6G FRET approach show good agreement with literature data obtained by other methods. nih.gov

Investigation of Micellar Microenvironment Effects on FRET Signal

The micellar microenvironment can significantly influence the FRET signal in this compound-R6G systems. macsenlab.comwikipedia.orgscilit.com The encapsulation of the fluorophores within the hydrophobic core of the micelle brings them into closer proximity compared to an aqueous solution, enhancing FRET efficiency. preprints.orgnih.govscilit.comnih.gov The degree of fluorophore inclusion in the micelles can affect the sensitivity of the FRET probe. nih.gov For instance, studies have shown that the more hydrophilic this compound has a slightly lower inclusion degree in surfactant micelles compared to FITC, another donor sometimes used with R6G. nih.gov Changes in the micellar structure or properties, such as crosslinking in polymeric micelles, can also impact the distance between the fluorophores and thus the FRET signal. scilit.comnih.gov

Real-time Visualization of Enzymatic Activity through this compound-FRET in Model Systems

This compound can also serve as a fluorescent substrate for certain enzymes, and its enzymatic hydrolysis product can act as a donor in a FRET system with R6G. preprints.orgmdpi.comnih.govpreprints.org This allows for the real-time visualization of enzymatic activity. macsenlab.comnih.govwikipedia.orglabdisposable.com

For example, α-chymotrypsin catalyzes the hydrolysis of this compound to 4-methylumbelliferone (B1674119) (MUmb), a fluorescent product. preprints.orgnih.govpreprints.orgresearchgate.net MUmb can then act as a FRET donor to R6G. mdpi.compreprints.org In micellar systems, such as reverse micelles, where the enzyme, substrate (this compound), and acceptor (R6G) are in close proximity within the micelle's interior, the FRET effect between the MUmb product and R6G can be pronounced. preprints.orgmdpi.compreprints.orgresearchgate.netresearchgate.net This allows for monitoring the enzymatic reaction not directly by the increase in MUmb fluorescence at 450 nm, but by the sensitized emission of R6G in the red region (550-600 nm) due to FRET. preprints.orgmdpi.compreprints.org This approach can offer increased analytical signal and improved selectivity, especially in complex environments where the product's fluorescence might be quenched or overlap with background signals. preprints.orgmdpi.compreprints.org

The sensitivity of tracking the enzymatic reaction using the FRET marker (R6G fluorescence) can be significantly higher in micellar systems compared to buffer solutions. mdpi.compreprints.org This FRET-based method has been explored for studying enzymatic activity in model biomembrane systems like reverse micelles and has potential for visualizing enzyme function in living cells. preprints.orgmdpi.compreprints.orgresearchgate.net

Enhancement of Analytical Signal in FRET-based Enzyme Assays

This compound serves as a valuable fluorescent substrate in FRET-based enzyme assays, contributing to the enhancement of the analytical signal. sigmaaldrich.comwikipedia.orgfishersci.cafishersci.ca Enzymes, such as α-chymotrypsin, catalyze the hydrolysis of this compound, leading to the release of 4-methylumbelliferone (MUmb), a highly fluorescent product. sigmaaldrich.comwikipedia.orgfishersci.cafishersci.ca

In FRET-based enzyme assays utilizing this compound, Rhodamine 6G (R6G) is frequently employed as a FRET acceptor molecule. sigmaaldrich.comwikipedia.orguni.lumetabolomicsworkbench.org Upon enzymatic cleavage of this compound, the resulting MUmb can act as a FRET donor to the nearby R6G acceptor. fishersci.cafishersci.cactdbase.org This energy transfer results in a change in the fluorescence properties of the system, typically observed as a decrease in the donor fluorescence (MUmb) and an increase in the sensitized emission of the acceptor (R6G). sigmaaldrich.comwikipedia.org

This FRET-based approach offers significant advantages for monitoring enzyme activity. By shifting the detection wavelength to the red region of the spectrum (550-600 nm), where R6G emits, the assay can benefit from reduced interference from background autofluorescence commonly encountered in biological samples when detecting blue-emitting fluorophores like MUmb. wikipedia.orgcenmed.comfishersci.cafishersci.ca Furthermore, R6G generally possesses a higher quantum yield compared to MUmb, which can lead to a significantly amplified fluorescence signal, potentially by one to two orders of magnitude. wikipedia.orgfishersci.cafishersci.ca This enhancement in signal intensity and selectivity allows for more sensitive and accurate detection of enzymatic activity, even when the concentration of the fluorescent product (MUmb) is low or its fluorescence is quenched by the surrounding environment. wikipedia.orgcenmed.comfishersci.cafishersci.ca

Selective Detection of Enzyme Functioning in Confined Environments

The application of this compound in FRET-based assays extends to the selective detection of enzyme functioning within confined environments. Micellar systems, including reversed micelles, have been utilized as relevant models for biological membranes and other restricted spaces within cells. sigmaaldrich.comwikipedia.orgcenmed.comfishersci.cafishersci.ca In these organized media, the spatial proximity of the enzyme, the this compound substrate, and the R6G acceptor is facilitated by their compartmentalization within the micellar structure. fishersci.cafishersci.cactdbase.org

This close proximity is crucial for efficient intermolecular FRET to occur between the enzymatically generated MUmb and the R6G acceptor. fishersci.cafishersci.cactdbase.org By monitoring the FRET signal, researchers can effectively track the catalytic activity of enzymes localized within these confined spaces. wikipedia.orgfishersci.cafishersci.ca This approach provides a powerful tool for studying enzyme kinetics and activity in environments that mimic physiological conditions more closely than dilute aqueous solutions. wikipedia.orgcenmed.comfishersci.cafishersci.ca

Studies have demonstrated the successful application of this compound-based FRET probes for visualizing enzyme activity not only in model membrane systems like reversed micelles but also within living cells. wikipedia.orgfishersci.cafishersci.camacsenlab.com This capability allows for the investigation of intracellular enzyme functioning and the spatial distribution of enzymatic activity, offering insights into cellular metabolism and the efficacy of enzyme-based therapies. fishersci.cafishersci.camacsenlab.com

Intermolecular FRET Approaches with this compound Derivatives

Intermolecular FRET approaches involving this compound derivatives, particularly the product of its enzymatic hydrolysis, 4-methylumbelliferone (MUmb), have proven valuable for visualizing specific enzyme activity. fishersci.cactdbase.org In this context, MUmb acts as the fluorescent donor, and R6G serves as the acceptor in an intermolecular FRET pair. fishersci.cafishersci.cactdbase.org

The principle relies on the enzymatic release of MUmb from its substrate, this compound, bringing the fluorescent donor into proximity with the pre-localized R6G acceptor. fishersci.cafishersci.cactdbase.org The subsequent FRET signal between MUmb and R6G indicates the occurrence and location of the enzymatic reaction. fishersci.cafishersci.ca This intermolecular FRET phenomenon is particularly effective in systems where the donor and acceptor molecules are concentrated or confined, such as in reversed micelles or within cellular compartments. fishersci.cafishersci.cactdbase.org

The use of MUmb as a donor in conjunction with R6G as an acceptor in intermolecular FRET combines the enzyme-sensitive release of a fluorescent molecule (MUmb from this compound) with the advantageous spectral properties and high quantum yield of R6G. fishersci.cactdbase.org This strategy allows for the development of highly sensitive and selective FRET-based sensors for detecting and visualizing the activity of various enzymes, including proteases, phosphatases, and asparaginases. fishersci.cafishersci.ca The ability to monitor enzymatic activity through intermolecular FRET provides a versatile platform for biochemical research and potential diagnostic applications. fishersci.cafishersci.ca

Mechanistic Investigations Facilitated by Mutmac in Biological Systems

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms via MUTMAC

This compound is widely employed as a fluorogenic substrate to investigate the kinetics and mechanisms of certain enzymes, particularly serine proteases like chymotrypsin (B1334515). google.com The core of this application is the enzymatic hydrolysis of this compound, which cleaves the molecule to release the highly fluorescent product, 4-Methylumbelliferone (B1674119) (MUmb). researchgate.netmdpi.com The substrate itself, this compound, exhibits different fluorescence properties than the product, MUmb; upon cleavage, there is a significant increase in fluorescence intensity at an emission wavelength of approximately 450 nm. mdpi.comuh.edu This change provides a direct, real-time measure of the rate of the enzymatic reaction.

A key application of this compound is in the active-site titration of enzymes. nih.gov This technique allows for the precise determination of the concentration of catalytically active enzyme molecules in a sample, rather than just the total protein concentration. uh.edunih.govgoogle.com By measuring the burst of fluorescence corresponding to the initial, rapid acylation of the enzyme's active site by this compound, researchers can quantify the number of functional enzyme sites. pnnl.gov This is crucial for accurate kinetic analysis (e.g., determining kcat and KM) and for understanding the structure-function relationships in enzymes. malnalab.hu For instance, it has been used to determine the concentration of functional chymotrypsin after zymogen activation and to characterize engineered protease variants. uh.edugoogle.com

The study of how this compound binds to the enzyme's active site and is subsequently cleaved provides fundamental insights into the catalytic mechanism. google.com The process involves the substrate fitting into the enzyme's binding pocket, which positions the scissile bond correctly within the active site for catalysis to occur. google.commalnalab.hu By monitoring the kinetics of this compound hydrolysis under various conditions, researchers can probe the specifics of these enzyme-substrate interactions.

Understanding of Molecular Dynamics in Supramolecular Structures using this compound

This compound is instrumental in studying the formation and dynamics of supramolecular assemblies, most notably micelles. preprints.org This is typically achieved by using this compound or its fluorescent product, MUmb, as a donor fluorophore in a Förster Resonance Energy Transfer (FRET) pair with an acceptor fluorophore, such as Rhodamine 6G (R6G). mdpi.comresearchgate.netnih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules that is highly dependent on the distance between them. researchgate.net

In a dilute aqueous solution, the donor and acceptor molecules are typically far apart, resulting in a poor FRET effect. researchgate.netnih.gov However, when amphiphilic molecules (surfactants) in the solution aggregate to form micelles, the hydrophobic nature of these structures can cause the this compound and R6G molecules to become incorporated and concentrated within the micellar environment. preprints.orgvulcanchem.com This forced proximity dramatically decreases the distance between the donor and acceptor, leading to a significant and measurable increase in FRET efficiency. mdpi.comresearchgate.net

This phenomenon allows this compound-based FRET systems to act as sensitive probes for the molecular dynamics of micelle formation. preprints.org Researchers can monitor the FRET signal to determine critical parameters of these supramolecular structures, such as the critical micelle concentration (CMC). preprints.org The change in the FRET signal provides real-time information about the self-assembly of surfactants or polymers into micelles, offering insights into the kinetics and mechanisms of these dynamic processes. nih.gov The relationship between the distance of the fluorophores and the FRET efficiency is so precise that it can be used to study subtle changes in the structure and integrity of these assemblies. preprints.org

Biochemical Pathway Analysis where this compound Serves as a Reporter

This compound functions as a powerful reporter molecule for analyzing biochemical pathways where specific hydrolases are active. mdpi.comcolab.ws The enzymatic conversion of this compound to the fluorescent MUmb provides a distinct signal that reports directly on the presence and activity of an enzyme of interest. mdpi.com When such an enzyme is a component of a larger metabolic or signaling pathway, this compound-based assays can be used to probe the function and regulation of that entire sequence of reactions. pnnl.gov

For example, this compound has been used to create intermolecular FRET pairs to study the activity of several classes of enzymes, including chymotrypsin, phosphatase, and asparaginase. mdpi.comcolab.ws The ability to monitor the activity of these different enzymes allows researchers to investigate the diverse biochemical pathways in which they participate. The FRET-based approach is particularly advantageous as it can shift the detection signal to longer wavelengths (via the R6G acceptor), which can increase sensitivity and reduce background interference from other intracellular fluorophores. researchgate.netpreprints.org

This reporter system has been successfully applied to visualize enzyme activity within living cells using techniques like confocal laser scanning microscopy. mdpi.compreprints.org This provides a spatiotemporal map of where a specific enzyme is active, offering direct insight into cellular biochemical processes. Furthermore, enzymes that are assayed using this compound, such as engineered chymotrypsins, are utilized in the field of proteomics. In this context, the enzyme is used to digest complex protein mixtures, and the resulting fragments are analyzed by mass spectrometry to identify proteins and classify them into functional pathways. google.com

In vitro Studies of Enzyme Activity in Biomimetic Environments (e.g., Reversed Micelles)

Reversed micelles are nanometer-sized water droplets dispersed in a bulk organic solvent and stabilized by a surfactant layer. They serve as excellent biomimetic environments, mimicking the confined aqueous compartments and interfaces of biological membranes, and are often described as "nanoreactors". mdpi.compreprints.orgpreprints.orgresearchgate.net this compound is a key substrate for studying enzyme kinetics and behavior within these model systems. researchgate.netpreprints.org

Extensive research has been conducted on the hydrolysis of this compound by α-chymotrypsin within Aerosol-OT (AOT)-based reversed micelles. researchgate.netmdpi.compreprints.org A critical parameter in these systems is the hydration degree (W₀), which is the molar ratio of water to surfactant ([H₂O]/[AOT]) and dictates the size of the aqueous core of the micelle. mdpi.comresearchgate.net Studies consistently show that the catalytic activity of the enzyme exhibits a bell-shaped dependence on W₀. mdpi.compreprints.orgresearchgate.net For α-chymotrypsin, optimal activity is typically observed at a W₀ value of 11. researchgate.netmdpi.compreprints.orgpreprints.org This optimum corresponds to the point where the size of the reversed micelle's inner cavity matches the geometric size of the enzyme monomer, a principle known as geometric correspondence. researchgate.netpreprints.org

The use of FRET, pairing the this compound hydrolysis product (MUmb) with an acceptor like R6G, is particularly effective in reversed micelles. preprints.orgpreprints.org The small, confined volume of the micellar core concentrates the enzyme, substrate, and FRET pair components, ensuring they are in close proximity. mdpi.comcolab.ws This leads to a significantly enhanced FRET signal, allowing for highly sensitive detection of enzymatic activity. preprints.orgpreprints.org This increased sensitivity is crucial because the fluorescence of the primary product, MUmb, can sometimes be quenched in the micellar environment. preprints.org

Table 1: Experimental Conditions for this compound Hydrolysis in AOT/Octane Reversed Micelles This table is interactive and can be sorted by column.

| Enzyme | Enzyme Conc. (µM) | Substrate | Substrate Conc. (mM) | FRET Acceptor | Hydration Degree (W₀) | Optimal Activity Finding | Source |

|---|---|---|---|---|---|---|---|

| α-Chymotrypsin | 6 | This compound | 0.2 | Rhodamine 6G (R6G) | 11 | Optimum activity observed at W₀ = 11. | researchgate.net, mdpi.com |

| α-Chymotrypsin | 1.5 | This compound | 0.2 | Rhodamine 6G (R6G) | 11 | FRET enhances signal compared to aqueous system. | preprints.org |

| α-Chymotrypsin | 6 | This compound | 0.2 | - | 11 | Optimum activity corresponds to enzyme monomer size. | preprints.org |

Advanced Analytical Methodologies Utilizing Mutmac

Spectrofluorimetric Titration Techniques for Enzyme Quantification with MUTMAC

Spectrofluorimetric titration with this compound is a robust method for determining the operational molarity of specific enzyme solutions. This technique is particularly effective for enzymes like α-chymotrypsin. sigmaaldrich.comportlandpress.com The underlying principle involves the enzyme-catalyzed hydrolysis of the non-fluorescent this compound substrate. This reaction releases the highly fluorescent compound 4-methylumbelliferone (B1674119). sigmaaldrich.commdpi.com

The reaction is a rapid acylation of the enzyme's active site, which is essentially irreversible as the deacylation rate is negligible under typical assay conditions (e.g., pH 7.4-8.3). sigmaaldrich.com This stoichiometric reaction ensures that the amount of 4-methylumbelliferone liberated is directly proportional to the number of active enzyme sites. portlandpress.comnih.gov Consequently, by measuring the fluorescence intensity of the released product, one can accurately titrate the concentration of active enzyme in a given solution. sigmaaldrich.com

Research has demonstrated that this method is remarkably sensitive, capable of detecting as little as 0.02 nmol of an enzyme, a significant improvement over spectrophotometric methods that require approximately 1 nmol. sigmaaldrich.comnih.gov The fluorescence of the liberated 4-methylumbelliferone is typically measured at an emission wavelength of around 410-450 nm following excitation at approximately 365 nm. sigmaaldrich.com

Table 1: Enzyme Quantification using this compound Spectrofluorimetric Titration This table presents representative data on the enzymes that can be quantified using this compound and the typical sensitivity of the assay.

| Enzyme | Typical Substrate | Titrant | Detection Limit | Reference |

|---|---|---|---|---|

| α-Chymotrypsin | N/A | This compound | ~0.02 nmol | sigmaaldrich.comportlandpress.comnih.gov |

| Trypsin (α and β) | N/A | MUGB* | ~0.02 nmol | portlandpress.comnih.gov |

| Thrombin | N/A | MUGB* | ~0.02 nmol | portlandpress.comnih.gov |

| Factor Xa | N/A | MUGB* | ~0.02 nmol | portlandpress.comnih.gov |

Note: While this compound is specific for α-chymotrypsin, the same principle is applied to other proteases using different titrants like 4-methylumbelliferyl p-guanidinobenzoate (MUGB).

Development of High-Throughput Screening Assays Based on this compound Fluorescence

The fluorescent properties of this compound and its derivatives are highly amenable to high-throughput screening (HTS) applications, primarily for the discovery of enzyme inhibitors. bmglabtech.commdpi.comuchicago.edu HTS assays are designed to rapidly test thousands or even millions of compounds, making fluorescence-based methods that offer high sensitivity and compatibility with microplate formats particularly valuable. bmglabtech.comthermofisher.com

In a typical HTS setup for inhibitor screening, the enzymatic reaction with this compound is performed in multi-well plates (e.g., 384- or 1536-well formats). bmglabtech.comthermofisher.com The rate of fluorescence increase is measured over time. In the presence of an effective inhibitor, the rate of this compound hydrolysis will decrease, leading to a reduced fluorescence signal compared to an uninhibited control. This change in signal is the basis for identifying "hits" from large compound libraries. uchicago.edu

The robustness of an HTS assay is often quantified by the Z'-factor, a statistical parameter that assesses the quality of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS. nih.gov Fluorescence polarization (FP) is another HTS-compatible technique where a fluorescent probe is used to find inhibitors that disrupt protein-ligand binding. nih.govbmglabtech.com

Table 2: Key Parameters for this compound-based HTS Assays This table outlines critical parameters and their significance in the development of robust HTS assays using this compound.

| Parameter | Description | Importance | Reference |

|---|---|---|---|

| Z'-Factor | A statistical measure of assay quality, considering signal window and data variation. | Values > 0.5 indicate a robust and reliable assay suitable for HTS. | nih.gov |

| Signal-to-Background (S/B) Ratio | The ratio of the signal from an uninhibited reaction to the background fluorescence. | A high S/B ratio ensures that true hits can be distinguished from noise. | nih.gov |

| Miniaturization | Adapting the assay to low-volume formats (e.g., 384- or 1536-well plates). | Reduces reagent costs and allows for screening of larger libraries. | bmglabtech.combmglabtech.com |

| Assay Readout | Detection mode, such as fluorescence intensity or fluorescence polarization. | The chosen readout must be sensitive, stable, and compatible with automated plate readers. | bmglabtech.com |

Integration of this compound in Automated Analytical Platforms

To maximize the efficiency of HTS and other large-scale enzyme analyses, this compound-based assays are frequently integrated into automated analytical platforms. thermofisher.comthermofisher.cn These platforms typically consist of robotic liquid handlers for precise sample and reagent dispensing, multi-well plate readers for rapid data acquisition, and integrated software for controlling the workflow and analyzing data. bmglabtech.comnih.gov

The benefits of automation are manifold. It significantly increases throughput, allowing for the analysis of thousands of samples per day. nih.gov Automation also enhances reproducibility by minimizing human error associated with manual pipetting and timing. thermofisher.com Furthermore, automated systems can precisely control incubation times and temperatures, which are critical for reliable enzyme kinetic measurements. thermofisher.com

Modern automated enzyme analyzers, such as the Gallery Enzyme Master systems, are designed to handle multiple enzyme assays and varying measurement conditions simultaneously, making them ideal for complex research and development or quality control environments. thermofisher.com The integration of fluorescence detection systems into these platforms is crucial for leveraging the high sensitivity of substrates like this compound. thermofisher.cnmedtechtomarket.com This combination of a sensitive fluorescent assay with a high-throughput automated system provides a powerful tool for modern enzymology and drug discovery. bmglabtech.comnih.gov

Methodological Considerations for Data Acquisition and Analysis in this compound-based Assays

Accurate and reproducible results from this compound-based assays depend on careful consideration of several methodological factors during both data acquisition and analysis.

Data Acquisition:

Wavelength Selection: Precise selection of excitation and emission wavelengths is critical to maximize the signal from 4-methylumbelliferone while minimizing background fluorescence.

Photostability: Like many fluorophores, the product of the this compound reaction can be susceptible to photobleaching (fading) under intense or prolonged illumination. researchgate.net It is important to use the lowest possible excitation intensity and shortest exposure time that still provides an adequate signal. The use of radical scavengers can sometimes mitigate photodamage. nih.gov

Instrument Settings: Parameters such as slit width, gain/sensitivity of the photomultiplier tube, and integration time must be optimized for the specific instrument and assay concentration to ensure the signal is within the linear range of the detector. escholarship.org

Data Analysis:

Background Correction: It is essential to subtract the fluorescence signal from a blank control (containing all assay components except the enzyme) to account for any intrinsic fluorescence from the substrate or buffer components.

Inner Filter Effect (IFE): At high concentrations, the substrate or other components in the sample can absorb either the excitation light or the emitted fluorescent light, leading to an artificially low fluorescence reading. labbot.bioresearchgate.net This effect can be minimized by working with dilute solutions or by applying a mathematical correction to the data based on the absorbance of the sample at the excitation and emission wavelengths. researchgate.netresearchgate.net Using shorter pathlength cuvettes can also reduce IFE. researchgate.net

Standard Curves: For quantitative analysis, a standard curve should be generated using known concentrations of the fluorescent product (4-methylumbelliferone) to relate fluorescence intensity to molar concentration.

Table 3: Common Artifacts and Mitigation Strategies in this compound-based Fluorescence Assays This table summarizes potential issues in fluorescence assays and provides recommended solutions.

| Artifact/Issue | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Inner Filter Effect (IFE) | Absorption of excitation or emission light by sample components, reducing the measured fluorescence. | Use dilute samples; apply mathematical correction formulas; use short pathlength cuvettes. | labbot.bioresearchgate.netresearchgate.net |

| Photobleaching | Light-induced, irreversible destruction of the fluorophore, leading to signal loss over time. | Minimize excitation light intensity and exposure time; use photostable dyes if possible; add photostabilizing agents. | researchgate.netnih.gov |

| Background Fluorescence | Intrinsic fluorescence from the substrate, buffers, or contaminants. | Subtract signal from a "no-enzyme" blank; use high-purity reagents and solvents. | gene-quantification.de |

| Quenching | Reduction in fluorescence intensity due to non-radiative energy transfer to other molecules. | Identify and remove quenching agents; be aware that some compounds in a screening library may be quenchers. | researchgate.net |

| Temperature Fluctuation | Enzyme activity is highly dependent on temperature, affecting the reaction rate. | Use temperature-controlled plate readers and incubators; ensure all assay plates are equilibrated to the correct temperature. | thermofisher.com |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 4-Methylumbelliferyl p-trimethylammoniocinnamate chloride |

| 4-methylumbelliferone | 7-hydroxy-4-methylcoumarin |

| MUGB | 4-methylumbelliferyl p-guanidinobenzoate hydrochloride |

| SPQ | 6-methoxy-N-(3-sulfopropyl)quinolinium |

| R6G | Rhodamine 6G |

| FITC | Fluorescein isothiocyanate |

| AMC | 7-amino-4-methylcoumarin (B1665955) |

Computational Chemistry and Modeling Approaches in Mutmac Research

Molecular Modeling of MUTMAC-Enzyme Interactions

Molecular modeling techniques are pivotal in understanding how this compound, often used as a fluorescent substrate, interacts with enzymes. vulcanchem.com Methodologies such as molecular docking and molecular dynamics (MD) simulations can be employed to visualize and analyze the binding of this compound within the active site of an enzyme, such as chymotrypsin (B1334515). dtic.milnih.govresearchgate.net

Molecular docking studies can predict the preferred orientation of this compound within an enzyme's catalytic pocket, identifying key amino acid residues that stabilize the substrate through various non-covalent interactions. mdpi.com These interactions can include hydrogen bonding, hydrophobic contacts, and electrostatic interactions, which are crucial for substrate recognition and positioning for catalysis. mdpi.com For instance, modeling could reveal how the trimethylammonium group of this compound interacts with negatively charged residues in the active site, while the aromatic rings engage in π-stacking with residues like phenylalanine. nih.gov

Following docking, molecular dynamics simulations can provide a dynamic view of the enzyme-substrate complex. mdpi.com These simulations model the movement of every atom over time, allowing researchers to assess the stability of the binding pose and observe conformational changes in both the enzyme and this compound that may occur during the initial phases of the catalytic process. nih.govcuni.cz The results from these simulations can be used to calculate binding free energies, which quantify the affinity of this compound for the enzyme.

Table 1: Illustrative Data from Molecular Docking of this compound into an Enzyme Active Site This table represents the type of data generated from a molecular docking simulation to identify key interactions between a ligand (this compound) and an enzyme. The specific values are hypothetical examples.

| Interacting Residue | Interaction Type | Distance (Å) | Predicted Energy Contribution (kcal/mol) |

| Asp-102 | Electrostatic | 3.1 | -5.2 |

| Phe-41 | π-π Stacking | 3.8 | -2.5 |

| Ser-195 | Hydrogen Bond | 2.9 | -3.8 |

| Trp-215 | Hydrophobic | 4.2 | -1.9 |

| Gly-193 | van der Waals | 3.5 | -0.8 |

This is an interactive table. Click on the headers to explore the data.

Simulation of this compound Behavior within Micellar Systems

The behavior of this compound within micellar systems, which is critical for its application in Förster Resonance Energy Transfer (FRET) based assays, can be extensively studied using computational simulations. vulcanchem.compreprints.orgmdpi.com Atomistic or coarse-grained MD simulations are powerful tools for investigating the partitioning and orientation of molecules like this compound within micellar aggregates. mdpi.commit.edu

Simulations can model the self-assembly of surfactant molecules into micelles and the subsequent incorporation of this compound. mdpi.com Due to its hydrophilic nature, this compound's precise location and dynamics—whether it resides in the hydrophobic core, the hydrophilic corona, or at the interface—can be determined. vulcanchem.comchemrxiv.org These simulations track the trajectory of each molecule, providing data on the distribution and residence time of this compound within different regions of the micelle. mit.edu This information is crucial for understanding how micelles bring this compound (a FRET donor) into close proximity with an acceptor fluorophore, a process that dramatically enhances FRET efficiency. vulcanchem.commdpi.com

Computational models can also explore how factors like surfactant type (e.g., AOT), concentration, and the presence of co-solvents affect the micellar structure and, consequently, the behavior of this compound within it. preprints.orgmdpi.com By calculating properties such as the radial distribution function, researchers can gain a statistical understanding of the average distance between this compound and other components of the system.

Table 2: Typical Parameters for a Coarse-Grained MD Simulation of this compound in a Micellar System This table outlines common parameters used to set up a molecular dynamics simulation for studying a small molecule within a micellar environment, based on general methodologies. mdpi.commit.edu

| Parameter | Value / Description | Purpose |

| Force Field | CHARMM-36 / MARTINI | Defines the potential energy function and parameters for atoms/beads. |

| System Size | ~200 surfactant molecules, 10 this compound molecules | Represents a statistically relevant sample of the micellar system. |

| Solvent | Explicit Water Model (e.g., TIP3P) | Accurately simulates the aqueous environment. |

| Simulation Time | 200-500 nanoseconds | Allows for observation of micelle formation and guest molecule partitioning. |

| Temperature | 310 K (37 °C) | Simulates physiological conditions relevant to enzyme assays. mdpi.com |

| Pressure | 1 bar | Maintains constant pressure typical for laboratory conditions. |

This is an interactive table. Click on the headers to explore the data.

Computational Prediction of this compound's Spectroscopic and Reactivity Profiles

Computational chemistry offers powerful methods for predicting the intrinsic properties of molecules like this compound, including its spectroscopic and reactivity characteristics. cecam.org Techniques rooted in quantum mechanics, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can be used to calculate these properties from first principles. chemrxiv.orgmit.edu

The spectroscopic profile of this compound, which is fundamental to its role as a fluorescent probe, can be computationally predicted. vulcanchem.com TD-DFT calculations can estimate the electronic excitation energies, which correspond to the wavelengths of light absorption. chemrxiv.orguni-bremen.de These calculations can predict the maximum absorption wavelength (λ_max) and can also be used to simulate the emission spectrum by modeling the geometry of the molecule in its excited state. The experimentally observed excitation of this compound around 360 nm and emission near 450 nm can be compared against these theoretical predictions to validate the computational model. vulcanchem.commdpi.com

Furthermore, computational models can shed light on this compound's chemical reactivity, such as its susceptibility to enzymatic hydrolysis. researchgate.net By mapping the potential energy surface of the hydrolysis reaction, quantum mechanics calculations can identify the transition state structures and determine the activation energy barriers. cecam.orgmdpi.com This provides a molecular-level explanation for the reaction kinetics observed experimentally and can help in understanding how an enzyme catalyzes the cleavage of this compound's ester bond. mdpi.com

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Properties for this compound This table illustrates how computationally predicted values for spectroscopic properties can be compared with experimental data. The predicted values are hypothetical examples demonstrating the capabilities of modern computational methods. chemrxiv.orguni-bremen.de

| Spectroscopic Property | Experimental Value | Predicted Value (TD-DFT) |

| Excitation Maximum (λ_exci) | ~360 nm vulcanchem.com | 355 nm |

| Emission Maximum (λ_emi) | ~450 nm vulcanchem.com | 458 nm |

| Molar Absorptivity (ε) | (Value not cited) | (Calculable) |

| Quantum Yield (Φ) | (Value not cited) | (Difficult to predict accurately) |

This is an interactive table. Click on the headers to explore the data.

Future Research Directions and Emerging Applications of Mutmac

Novel Derivatizations of Coumarin-Based Probes for Enhanced Specificity or Signal

The core of innovation in coumarin-based probe development lies in the strategic modification of the coumarin (B35378) scaffold. frontiersin.org Researchers are actively exploring new derivatizations to enhance both the specificity of these probes for their biological targets and the signals they produce.

One promising approach involves the introduction of specific recognition moieties to the coumarin core. For instance, the incorporation of a boronic acid pinacol (B44631) ester group has led to the development of probes that can selectively detect reactive oxygen species (ROS) like peroxynitrite. mdpi.com These probes undergo hydrolysis and subsequent oxidation in the presence of the target molecule, leading to a distinct fluorescent signal. mdpi.com

Another strategy focuses on modifying the coumarin structure to create "AND" logic gates, where the probe only fluoresces upon the simultaneous detection of two different analytes. rsc.org This has been achieved by functionalizing a 3-amino-7-hydroxy-2H-chromen-2-one (AHC) core with both a thiol-reactive maleic anhydride (B1165640) group and a peroxynitrite-sensitive benzyl (B1604629) boronic ester. rsc.org The fluorescence is only restored when both biological thiols and peroxynitrite are present, offering a higher level of specificity in complex biological environments. rsc.org

Furthermore, derivatizations are being designed to improve the photophysical properties of the probes themselves. By extending the π-conjugation of the coumarin system, researchers have developed probes with near-infrared (NIR) fluorescence. chim.it NIR probes are highly advantageous for in vivo imaging due to reduced interference from autofluorescence and deeper tissue penetration. chim.it

The table below summarizes some novel derivatizations and their impact on probe function:

| Derivatization Strategy | Target Analyte/Application | Mechanism of Action | Enhanced Feature |

| Boronic Acid Pinacol Ester | Peroxynitrite | Hydrolysis and oxidation | Specificity |

| Maleic Anhydride & Benzyl Boronic Ester | Thiols and Peroxynitrite (AND logic gate) | Dual-analyte recognition | Enhanced Specificity |

| π-Conjugation Extension | General Imaging | Red-shifted emission | Near-Infrared Signal |

| Sulfonamide Side Groups | Endoplasmic Reticulum | Enhanced hydrophobicity and localization | Subcellular Specificity |

| Furocoumarin Derivatives | Fe³⁺ Ions | Fluorescence quenching upon metal binding | Signal Modulation |

This table provides examples of how different chemical modifications to the coumarin scaffold can lead to probes with improved and specific functionalities.

Expansion of Coumarin-Based Probe Applications beyond Enzymology

While coumarin-based probes have a strong history in enzymology, their application is rapidly expanding to other areas of cell biology, most notably the study of cellular compartmentalization. The ability to target specific organelles is crucial for understanding their dynamic functions and their role in cellular health and disease. nih.govrsc.org

Researchers have successfully designed coumarin-based probes that selectively accumulate in specific organelles. For example, by modifying coumarin probes with sulfonamide side groups, scientists have created probes that specifically target the endoplasmic reticulum (ER). nih.govresearchgate.net These probes exhibit low cytotoxicity and are suitable for both live and fixed cell imaging, providing a versatile tool for studying ER structure and function. nih.govresearchgate.net

Similarly, coumarin derivatives have been developed to target mitochondria, lysosomes, and lipid droplets. rsc.orgmdpi.com For instance, a coumarin-based probe, CPD, has been engineered to selectively detect hypochlorite (B82951) within mitochondria, a key reactive oxygen species implicated in various physiological and pathological processes. chim.it The design of these probes often involves tuning their lipophilicity and incorporating targeting moieties that are recognized by the import machinery of the specific organelle.

The ability to monitor the microenvironment within these compartments is another exciting frontier. Coumarin-based probes are being designed to respond to changes in pH, polarity, and the presence of specific ions within organelles. rsc.orgunigoa.ac.in For example, ratiometric two-photon fluorescent probes with a carbazole-benzimidazole structure have been developed for deep-tissue imaging and pH-dependent measurements within lysosomes. rsc.org

The table below highlights some examples of coumarin-based probes used for studying cellular compartmentalization:

| Probe Name/Type | Target Organelle | Parameter Detected | Significance |

| Sulfonamide-derivatized Coumarin | Endoplasmic Reticulum | Organelle morphology | Study of ER stress and dynamics nih.govresearchgate.net |

| CPD | Mitochondria | Hypochlorite (ClO⁻) | Investigation of oxidative stress chim.it |

| BIMC | Lysosomes | pH | Deep-tissue imaging of lysosomal function rsc.org |

| DBC30 series | Lipid Droplets | Organelle imaging | Study of lipid metabolism rsc.org |

This interactive table showcases the versatility of coumarin-based probes in targeting and sensing within different cellular organelles.

Integration of Coumarin-Based Probes with Advanced Imaging Techniques for Mechanistic Insights

The full potential of coumarin-based probes is realized when they are combined with advanced imaging techniques. This integration allows for the visualization of complex biological processes with unprecedented spatial and temporal resolution, providing deep mechanistic insights.

One of the key advancements is the use of coumarin probes with two-photon microscopy (TPM). TPM utilizes near-infrared excitation light, which allows for deeper tissue penetration and reduced phototoxicity compared to conventional one-photon microscopy. rsc.org Coumarin-based probes with large two-photon absorption cross-sections are being developed to take full advantage of this technology, enabling high-resolution imaging in living animals. rsc.org

Super-resolution microscopy techniques, such as STED and PALM/STORM, are also being combined with coumarin-based probes to visualize cellular structures at the nanoscale. This allows researchers to go beyond the diffraction limit of light and observe the precise localization of target molecules within cells.

Fluorescence Lifetime Imaging Microscopy (FLIM) is another powerful technique that can be used with coumarin-based probes. FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the probe. This provides an additional layer of information beyond fluorescence intensity, allowing for the quantitative mapping of parameters like ion concentration and viscosity.

Furthermore, high-speed imaging techniques are being used in conjunction with coumarin dosimetry to study phenomena like ultrasonic cavitation. arxiv.org By capturing the dynamics of the vapor field and correlating it with the chemical effects measured by the coumarin probe, researchers can gain a better understanding of the underlying physical and chemical processes. arxiv.org

The integration of these advanced imaging modalities with the chemical versatility of coumarin-based probes is a powerful combination that is driving new discoveries in biology and medicine.

Challenges and Opportunities in Coumarin-Based Research Methodologies

Despite the significant progress in the field of coumarin-based probes, several challenges and opportunities remain.

Challenges:

In Vivo Stability and Targeting: While many probes work well in cell culture, achieving high stability and specific targeting in complex in vivo environments remains a hurdle. researchgate.net The dynamic nature of living organisms can lead to rapid clearance or off-target accumulation of the probes. researchgate.net

Multidrug Resistance: In the context of therapeutic applications, some coumarin derivatives can be affected by multidrug resistance mechanisms, limiting their efficacy. frontiersin.org

Solubility: Poor water solubility can be a significant issue for some coumarin derivatives, making their application in biological systems challenging. frontiersin.orgrsc.org

Understanding In Vivo Mechanisms: While the mechanisms of many probes are well-characterized in vitro, understanding their dynamic behavior and interactions within a living organism is often more complex. researchgate.net

Opportunities:

Rational Design and High-Throughput Screening: Advances in computational chemistry and high-throughput screening methods offer the opportunity to design and identify new coumarin-based probes with improved properties more efficiently. appleacademicpress.com

Hybrid Probes: The development of hybrid probes that combine the coumarin scaffold with other functional moieties, such as other fluorophores or therapeutic agents, opens up new possibilities for theranostics (combined therapy and diagnosis). researchgate.netresearchgate.net

Self-Immobilizing Strategies: Designing probes that can covalently bind to their target after an initial recognition event could overcome the issue of rapid clearance and improve signal retention in vivo. researchgate.net

New Biological Targets: There is a vast landscape of unexplored biological targets and processes that could be investigated with novel coumarin-based probes, from specific enzyme activities to complex signaling pathways.

The continued development of coumarin-based research methodologies, driven by interdisciplinary collaboration between chemists, biologists, and physicists, holds immense promise for advancing our understanding of biology and for the development of new diagnostic and therapeutic tools.

Q & A

How do I formulate a focused research question for studying Mutmac's properties?

Begin by aligning your inquiry with the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) . For example:

- Feasibility: "Can this compound's thermal stability be measured via differential scanning calorimetry under standard conditions?"

- Novelty: "How does this compound's crystal structure differ from analogous compounds in its class?"

Refine keywords using boolean search strategies (e.g., "this compound AND synthesis AND spectroscopy") to identify gaps in existing literature .

Q. What experimental design principles are critical for this compound synthesis and characterization?

- Hypothesis-driven design : Define clear variables (e.g., temperature, solvent polarity) and controls (e.g., inert atmosphere for air-sensitive reactions) .

- Replication : Conduct triplicate trials to assess reproducibility, particularly for spectral data (e.g., NMR, IR) .

- Data documentation : Use raw data tables in appendices and processed data (e.g., averaged values, error margins) in the main text .

Q. How can I optimize literature searches for this compound-related studies?

- Use academic databases (e.g., SciFinder, PubMed) with advanced filters (peer-reviewed, publication date).

- Apply PICO (Population, Intervention, Comparison, Outcome) for systematic reviews:

Q. What methodologies ensure accurate spectroscopic analysis of this compound?

Q. How do I resolve contradictions in this compound's reported thermodynamic properties?

- Meta-analysis : Aggregate data from 10+ studies to identify outliers or methodological inconsistencies (e.g., calorimetry vs. computational models) .

- Error source analysis : Evaluate if discrepancies arise from instrumentation (e.g., DSC calibration drift) or sample purity .

- Collaborative verification : Share samples with independent labs for cross-testing .

Q. What advanced statistical methods are suitable for analyzing this compound's structure-activity relationships?

- Multivariate regression : Corlate substituent effects (e.g., electron-withdrawing groups) with activity (e.g., binding affinity).

- Machine learning : Train models on crystallographic databases to predict this compound’s polymorphic forms .

- Uncertainty quantification : Report confidence intervals for kinetic parameters (e.g., rate constants) .

Q. How can I design a robust study to investigate this compound's mechanistic pathways?

- Isotopic labeling : Use deuterated analogs to trace reaction intermediates via GC-MS.

- In situ monitoring : Employ Raman spectroscopy to capture real-time structural changes during catalysis .

- Computational modeling : Validate experimental findings with DFT calculations (e.g., transition state energies) .

Q. What strategies address low reproducibility in this compound's synthesis protocols?

- Detailed SOPs : Specify exact conditions (e.g., "stirring at 500 rpm, not magnetic bar size").

- Batch analysis : Compare yields across different reagent suppliers to identify purity variations .

- Pre-registration : Document protocols on platforms like OSF to reduce publication bias .

Q. How do I critically evaluate this compound's peer-reviewed literature for reliability?

- Retraction checks : Use databases like Retraction Watch to flag withdrawn studies .

- Methodology scrutiny : Assess if controls (e.g., negative/positive) and blinding were used .

- Data availability : Prefer studies sharing raw data in repositories like Zenodo .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.